![molecular formula C38H38O16 B1240843 2-{2-[(2-{2-[(2-{2-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoic acid](/img/structure/B1240843.png)

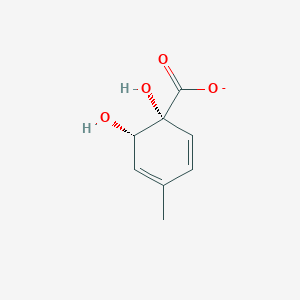

2-{2-[(2-{2-[(2-{2-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

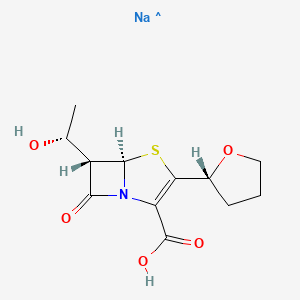

FR191512 is a polyphenol which is the benzoate ester obtained by formal condensation of the hydroxy ester derivative produced by the successive intermolecular condensation of 3 molecules of 2,4-dihydroxy-6-(2-hydroxypropyl)benzoic acid with the carboxy OH of o-orsellinic acid. It is isolated from the Fungus strain no.17415 and exhibits activity against the infectivity of influenza A virus. It has a role as a metabolite and an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor. It is a polyphenol and a benzoate ester. It derives from an o-orsellinic acid.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Approaches : The compound has been synthesized through various methods, including esterification and methylation processes, to yield different intermediate products, useful in further chemical reactions and syntheses (Li Yuan-xiang, 2008); (Bw Au-Yeung, T. Chan, S. Tam, 1975).

- Chemical Analysis : Spectroscopic studies, including NMR, have been utilized to analyze the structural properties and chemical shifts of this compound, revealing insights into its chemical behavior and potential applications in various fields (Bw Au-Yeung, T. Chan, S. Tam, 1975).

Application in Biological and Chemical Studies

- Photodegradation Studies : This compound and its derivatives have been studied in the context of photodegradation, particularly in the degradation of hazardous water contaminants. Such studies are crucial for understanding environmental impacts and potential remediation strategies (M. Gmurek, André F. Rossi, R. C. Martins, R. Quinta-Ferreira, S. Ledakowicz, 2015).

- Antimicrobial Properties : Phenolic acid alkyl esters, including derivatives of this compound, have been investigated for their antimicrobial activities. Such studies provide valuable insights for pharmaceutical applications and the development of new antibacterial and antifungal agents (Eva Feldeková, M. Kosová, M. Berčíková, Miroslav Dragoun, I. Klojdová, I. Hrádková, J. Šmidrkal, 2022).

Potential in Drug Development

- Cytotoxic Activity : Research has been conducted to evaluate the cytotoxic activity of derivatives of this compound, contributing to the understanding of its potential use in developing antineoplastic agents and other medicinal applications (A. T. Gomes, N. K. Honda, F. M. Roese, R. M. Muzzi, L. Sauer, 2006).

- Herbicide Development : The compound's intermediates and derivatives have been utilized in the synthesis of novel herbicides, showcasing its applicability in agricultural chemistry and pest management (Chen Huan-you, 2011).

Properties

Molecular Formula |

C38H38O16 |

|---|---|

Molecular Weight |

750.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-(2,4-dihydroxy-6-methylbenzoyl)oxypropyl]-4,6-dihydroxybenzoyl]oxypropyl]-4,6-dihydroxybenzoyl]oxypropyl]-4,6-dihydroxybenzoic acid |

InChI |

InChI=1S/C38H38O16/c1-16-5-23(39)12-27(43)31(16)36(49)52-18(3)7-21-10-25(41)14-29(45)33(21)38(51)54-19(4)8-22-11-26(42)15-30(46)34(22)37(50)53-17(2)6-20-9-24(40)13-28(44)32(20)35(47)48/h5,9-15,17-19,39-46H,6-8H2,1-4H3,(H,47,48) |

InChI Key |

HCXQIVLHUHTXGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC(C)CC2=C(C(=CC(=C2)O)O)C(=O)OC(C)CC3=C(C(=CC(=C3)O)O)C(=O)OC(C)CC4=C(C(=CC(=C4)O)O)C(=O)O)O)O |

synonyms |

FR 191512 FR-191512 FR191512 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[[4-[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B1240767.png)

![(R)-N*1*-{(S)-2-Cyclohexyl-1-[2-(morpholine-4-sulfonylamino)-ethylcarbamoyl]-ethyl}-N*4*-hydroxy-2-(3-p-tolyl-propyl)-succinamide](/img/structure/B1240770.png)

![N-[4-[(3-Bromophenyl)amino]-7-(3-morpholinopropoxy)quinazoline-6-yl]acrylamide](/img/structure/B1240773.png)

![(3Z,6Z)-3-benzylidene-6-[[5-[2-(dimethylamino)ethylsulfanyl]thiophen-2-yl]methylidene]piperazine-2,5-dione](/img/structure/B1240777.png)

![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-oxireno[j]isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1240780.png)